![molecular formula C30H30Cl2N4O4 B14000493 2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) CAS No. 22359-45-1](/img/structure/B14000493.png)
2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) is a complex organic compound with the molecular formula C30H30Cl2N4O4 It is known for its unique structure, which includes a piperazine ring linked to two naphthalene-1,4-dione moieties through propane-3,1-diylimino linkages
Méthodes De Préparation
The synthesis of 2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) involves several steps. One common synthetic route includes the reaction of piperazine with 3-chloronaphthalene-1,4-dione in the presence of a suitable base. The reaction typically proceeds through the formation of intermediate imines, which then undergo further condensation to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moieties to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include oxidative stress pathways and inflammatory response pathways.
Comparaison Avec Des Composés Similaires
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) can be compared with other similar compounds such as:
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(1,4-naphthoquinone): Similar structure but lacks the chloro substituents.
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-bromonaphthalene-1,4-dione): Similar structure but with bromine substituents instead of chlorine.
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-methylnaphthalene-1,4-dione): Similar structure but with methyl substituents instead of chlorine. The uniqueness of 2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) lies in its specific chloro substituents, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
22359-45-1 |
|---|---|
Formule moléculaire |
C30H30Cl2N4O4 |
Poids moléculaire |
581.5 g/mol |
Nom IUPAC |
2-chloro-3-[3-[4-[3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl]piperazin-1-yl]propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C30H30Cl2N4O4/c31-23-25(29(39)21-9-3-1-7-19(21)27(23)37)33-11-5-13-35-15-17-36(18-16-35)14-6-12-34-26-24(32)28(38)20-8-2-4-10-22(20)30(26)40/h1-4,7-10,33-34H,5-6,11-18H2 |
Clé InChI |
FOZVVPODMRVHEP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)CCCNC4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


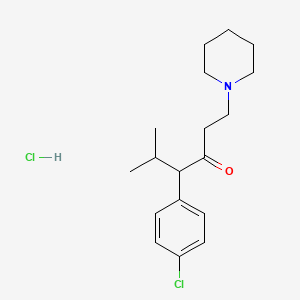
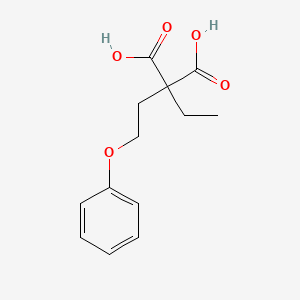
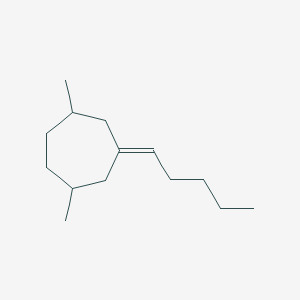
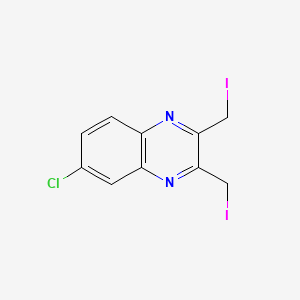

![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)
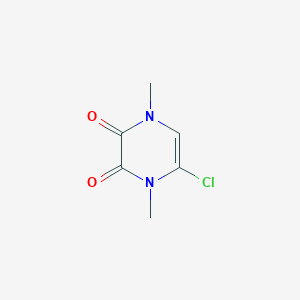
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
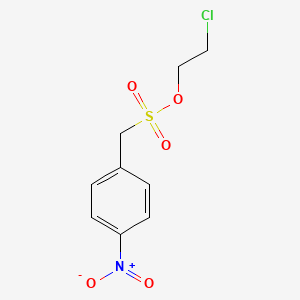
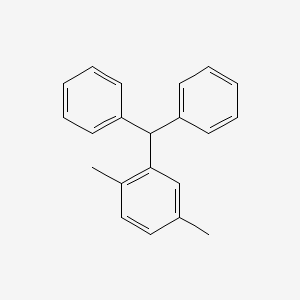

![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
